2-(Phenylselanyl)prop-2-enal
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Overview
Description
2-(Phenylselanyl)prop-2-enal is an organic compound characterized by the presence of a phenylselanyl group attached to a prop-2-enal backbone
Preparation Methods
The synthesis of 2-(Phenylselanyl)prop-2-enal can be achieved through oxidative selenofunctionalization of allenes. This method involves the use of organoselenium and 1-fluoropyridinium reagents, which facilitate the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation . The reaction conditions typically involve a metal-free environment, making the process more environmentally friendly.
Chemical Reactions Analysis
2-(Phenylselanyl)prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include Grignard reagents, hydrides, and other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(Phenylselanyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of organic synthesis.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant or in drug development.
Mechanism of Action
The mechanism by which 2-(Phenylselanyl)prop-2-enal exerts its effects involves the interaction of the phenylselanyl group with molecular targets. This interaction can modulate various biochemical pathways, including those involving oxidative stress and redox reactions. The compound’s ability to undergo electrophilic addition and subsequent reactions plays a crucial role in its biological activity .
Comparison with Similar Compounds
2-(Phenylselanyl)prop-2-enal can be compared to other similar compounds, such as cinnamaldehyde (3-phenylprop-2-enal). While both compounds share a similar backbone, the presence of the phenylselanyl group in this compound imparts unique chemical properties and reactivity. This makes it distinct from cinnamaldehyde and other related compounds .
Similar compounds include:
- Cinnamaldehyde (3-phenylprop-2-enal)
- 2-(Phenylthio)prop-2-enal
- 2-(Phenylsulfinyl)prop-2-enal
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
2-phenylselanylprop-2-enal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OSe/c1-8(7-10)11-9-5-3-2-4-6-9/h2-7H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBLTILIGQXRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C=O)[Se]C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OSe |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515769 |
Source
|
Record name | 2-(Phenylselanyl)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61713-63-1 |
Source
|
Record name | 2-(Phenylselanyl)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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